molecular formula C9H9N3O2S B1611538 Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate CAS No. 69785-97-3

Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate

Cat. No. B1611538
CAS RN: 69785-97-3
M. Wt: 223.25 g/mol
InChI Key: QGKDEUWWLDPBNI-UHFFFAOYSA-N
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Description

Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate is a chemical compound . It’s used in various fields including life sciences, organic synthesis, and environmental testing .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate involves various methods . One such method involves the nucleophilic addition of hydroxyl amine to the cyano function of tetraoxo-1,4,5,6,7,8-hexahydro-pyrimido[5,4-d]pyrimidine .


Chemical Reactions Analysis

The reactivity of the substituents linked to the ring carbon and nitrogen atoms plays a crucial role in the chemical reactions involving compounds like Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate . These reactions can include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and reactions of compounds structurally related to Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate has provided insights into their chemical behavior and potential for creating novel heterocyclic compounds. Kappe and Roschger (1989) detailed the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through the condensation of related Biginelli-compounds, showcasing the versatility of these compounds in organic synthesis (Kappe & Roschger, 1989). This foundational work highlights the reactivity and potential applications of Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate derivatives in the synthesis of complex heterocyclic structures.

Biological Activities

Research has not only focused on the synthesis of these compounds but also on evaluating their biological activities, including antimicrobial and anticancer properties. For instance, Gad et al. (2020) discovered new apoptosis-inducing agents for breast cancer based on structurally related compounds, emphasizing the potential therapeutic applications of these molecules (Gad et al., 2020). Similarly, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, which were found to possess high antibacterial activities, showcasing the diverse biological significance of these compounds (Azab, Youssef, & El-Bordany, 2013).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate can be viewed and downloaded for free at Echemi.com . The SDS contains information about the potential hazards of the compound and the recommended safety measures.

Future Directions

The future directions for research on Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate and similar compounds could involve further exploration of their synthesis methods, reactivities, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-4-15-8-6(12-7)3-10-5-11-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKDEUWWLDPBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC=NC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498978
Record name Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate

CAS RN

69785-97-3
Record name Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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